molecular formula C17H9F3N2O2 B5735086 7-(trifluoromethyl)-3,3'-biindole-2,2'(1H,1'H)-dione

7-(trifluoromethyl)-3,3'-biindole-2,2'(1H,1'H)-dione

Cat. No.: B5735086
M. Wt: 330.26 g/mol
InChI Key: KJOHSHVAEOYTNB-UHFFFAOYSA-N
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Description

7-(trifluoromethyl)-3,3'-biindole-2,2'(1H,1'H)-dione is a useful research compound. Its molecular formula is C17H9F3N2O2 and its molecular weight is 330.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.06161202 g/mol and the complexity rating of the compound is 705. The solubility of this chemical has been described as <0.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Conformational Analysis and Molecular Structures

  • Compounds similar to 7-(trifluoromethyl)-3,3'-biindole-2,2'(1H,1'H)-dione have been studied for their conformational properties. For instance, (±)-(1,1′-biindene)-3,3′-dione was analyzed to understand its predominant conformation, providing insights into the structural behavior of similar compounds in different solvents and temperatures (Lam et al., 2003).

Synthesis of Derivatives and Potential Applications

  • Research has focused on synthesizing novel derivatives of similar compounds, like the creation of 3-fluoroalkenyl-3-trifluoromethyl-2-oxindoles. Such derivatives could potentially be transformed into other trifluoromethylated oxindole derivatives, indicating a broad range of chemical applications (Liu et al., 2016).

Tubulin Polymerization Inhibition

  • Similar fluorinated compounds, like 4,7-difluoro-2-(2,6-diisopropylphenyl)-1H-isoindole-1,3-dione, have shown potent tubulin-polymerization-inhibiting activity. This implies potential pharmacological applications in areas such as cancer research, where inhibition of tubulin polymerization is a key target (Yanagawa et al., 2006).

Electrochemical Studies for Energy Applications

  • Electrochemical studies of isoindole-4,7-dione derivatives have been conducted to predict their redox behavior. This research is crucial for identifying organic molecules suitable as cathode materials in applications like Li-ion batteries (Karlsson et al., 2012).

Photomagnetic and Photochromic Properties

  • A class of biindenylidenedione compounds has been synthesized and characterized for their photochromic and photomagnetic properties in the crystalline state. This research opens avenues for the development of materials with unique optical and magnetic properties (Han et al., 2009).

Polymer Research

  • Fluorinated polyimides containing isatin and related units have been developed, demonstrating high thermal stability and potential use in high-performance materials (Sen & Banerjee, 2012).

Properties

IUPAC Name

3-[2-hydroxy-7-(trifluoromethyl)-1H-indol-3-yl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F3N2O2/c18-17(19,20)10-6-3-5-9-13(16(24)22-14(9)10)12-8-4-1-2-7-11(8)21-15(12)23/h1-7,22,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOHSHVAEOYTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N=C2C=C1)C3=C(NC4=C3C=CC=C4C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202357
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(trifluoromethyl)-3,3'-biindole-2,2'(1H,1'H)-dione
Reactant of Route 2
7-(trifluoromethyl)-3,3'-biindole-2,2'(1H,1'H)-dione
Reactant of Route 3
7-(trifluoromethyl)-3,3'-biindole-2,2'(1H,1'H)-dione
Reactant of Route 4
7-(trifluoromethyl)-3,3'-biindole-2,2'(1H,1'H)-dione
Reactant of Route 5
7-(trifluoromethyl)-3,3'-biindole-2,2'(1H,1'H)-dione
Reactant of Route 6
7-(trifluoromethyl)-3,3'-biindole-2,2'(1H,1'H)-dione

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